molecular formula C19H18F3N3O4 B10896529 2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B10896529
M. Wt: 409.4 g/mol
InChI Key: XQPXPGBQDBIADP-UHFFFAOYSA-N
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Description

2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinyl group, a trifluoromethyl group, and a dimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of alkylated or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-phenylacetamide
  • 2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the trifluoromethyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activities, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H18F3N3O4

Molecular Weight

409.4 g/mol

IUPAC Name

N'-[1-(2,4-dimethoxyphenyl)ethylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide

InChI

InChI=1S/C19H18F3N3O4/c1-11(15-8-7-14(28-2)10-16(15)29-3)24-25-18(27)17(26)23-13-6-4-5-12(9-13)19(20,21)22/h4-10H,1-3H3,(H,23,26)(H,25,27)

InChI Key

XQPXPGBQDBIADP-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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